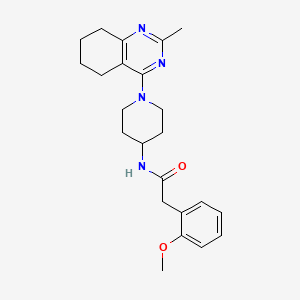

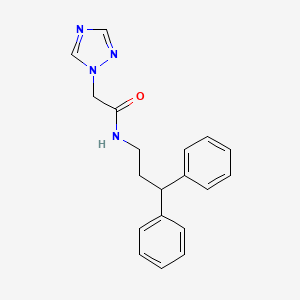

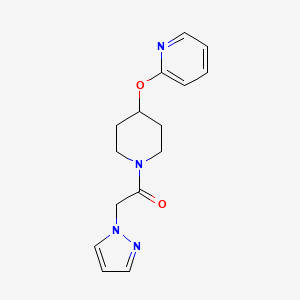

![molecular formula C18H14BrN3OS B2926255 2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-54-5](/img/structure/B2926255.png)

2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a common structure in many biologically active molecules . The bromophenyl group is a type of aryl halide, which is often used in organic synthesis . The sulfanyl group (-SH) is a common functional group in organic chemistry, known for its reactivity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research by Molina and Fresneda (1988) focuses on the synthesis of pyrimido[4,5-b]indole derivatives through the annelation of a pyridine or pyrimidine ring into an indole ring, showcasing a methodology that could potentially be applied to synthesize compounds structurally related to "2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one" (Molina & Fresneda, 1988).

- Brown and Ford (1967) discussed the formation and reactivity of pyrimidinyl sulphones and sulphoxides, which are critical for understanding the chemical behavior of sulfanyl-substituted pyrimidine compounds (Brown & Ford, 1967).

Antimicrobial and Antifungal Applications

- A study by El‐Wahab et al. (2015) synthesized new antimicrobial additives based on pyrimidine derivatives for use in surface coatings and printing ink pastes, indicating potential applications of similar compounds in material sciences and antimicrobial coatings (El‐Wahab et al., 2015).

Anticancer Potential

- Research by Guo et al. (2018) explored a novel bromophenol derivative with an indolin-2-one moiety, demonstrating significant anticancer activities through the induction of cell cycle arrest and apoptosis in human lung cancer cells. This study highlights the anticancer potential of compounds with structural features similar to "2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one" (Guo et al., 2018).

Molecular Docking and Theoretical Studies

- Alzoman et al. (2015) performed a comprehensive spectroscopic investigation and molecular docking study on a pyrimidine derivative, providing insights into its potential as a chemotherapeutic agent. The study emphasized the importance of structural analysis in identifying the biological activities of such compounds (Alzoman et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting that the compound may interact with bacterial proteins or enzymes.

Mode of Action

It’s synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that the compound might interact with its targets through the formation of covalent bonds, possibly disrupting the normal function of the target proteins or enzymes.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be hypothesized that the compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that the compound might lead to the death of bacterial cells by disrupting essential cellular processes.

Propriétés

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZVVSXLUJCIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

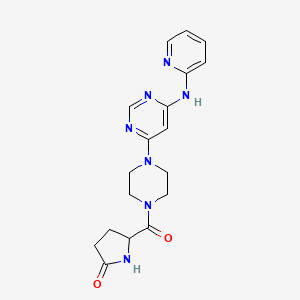

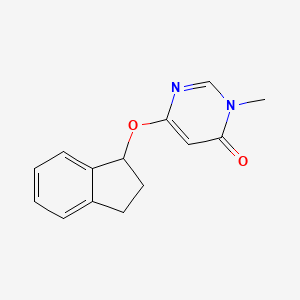

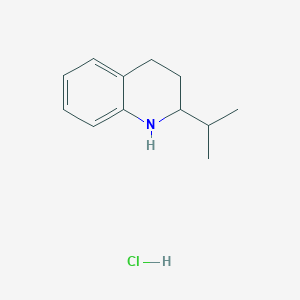

![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)

![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)